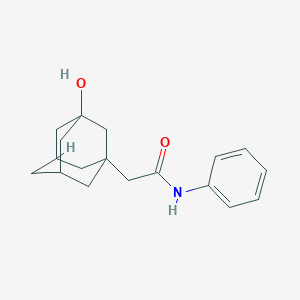
(4-Iodo-1,2-phenylene)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-1,2-phenylene)dimethanol is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 368.13 g/mol. This compound is also known as 4,4'-dimethoxydiphenylmethane-2,2'-diol or DMDM.
Mecanismo De Acción
The mechanism of action of (4-Iodo-1,2-phenylene)dimethanol is not well understood. However, it is believed to work by disrupting the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is not known to have any significant biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Iodo-1,2-phenylene)dimethanol in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds and has antimicrobial properties that make it useful for the development of new antibiotics. However, one limitation is that it can be difficult and time-consuming to synthesize.
Direcciones Futuras
There are several potential future directions for research involving (4-Iodo-1,2-phenylene)dimethanol. One area of interest is the development of new antimicrobial agents based on its structure. Another potential direction is the use of this compound in the development of new materials, such as liquid crystals and polymers. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other areas of science.
Métodos De Síntesis
The synthesis of (4-Iodo-1,2-phenylene)dimethanol is a multi-step process that involves the reaction of 4-iodophenol with formaldehyde and sodium borohydride. The resulting intermediate is then reacted with 4-methoxyphenol in the presence of a catalyst to produce the final product.
Aplicaciones Científicas De Investigación
(4-Iodo-1,2-phenylene)dimethanol has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as liquid crystals and polymers. Additionally, it has been found to have antimicrobial properties and is used in the development of new antibiotics.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-4-iodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGQPBXIEAQLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)